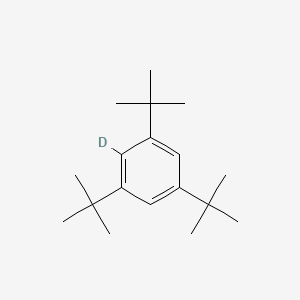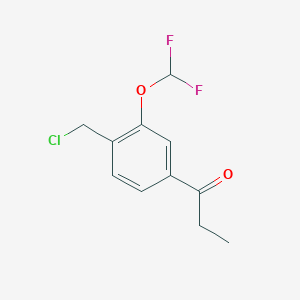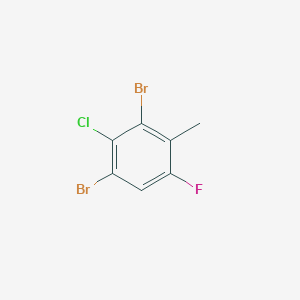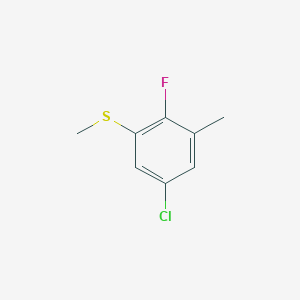
1-(Tert-butoxycarbonyl)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Tert-butoxycarbonyl)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group, which means it can be removed under acidic conditions .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 1-(Tert-butoxycarbonyl)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid typically involves the reaction of 4-methyl-4-phenylpyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
In industrial settings, the synthesis of Boc-protected compounds can be scaled up using flow microreactor systems. This method offers a more efficient, versatile, and sustainable approach compared to traditional batch processes .
化学反应分析
Types of Reactions
1-(Tert-butoxycarbonyl)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: The Boc group can be removed using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine .
科学研究应用
1-(Tert-butoxycarbonyl)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound is used in the synthesis of biologically active molecules and peptides.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
作用机制
The mechanism of action of 1-(Tert-butoxycarbonyl)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid primarily involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. The Boc group can be removed under acidic conditions, regenerating the free amine . This protection-deprotection mechanism is crucial in multi-step organic synthesis to prevent unwanted side reactions .
相似化合物的比较
Similar Compounds
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid: Used in metal-catalyzed cross-coupling reactions.
tert-Butyloxycarbonyl-protected amino acids: Commonly used in peptide synthesis.
Uniqueness
1-(Tert-butoxycarbonyl)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid is unique due to its specific structure, which combines a pyrrolidine ring with a Boc-protected amine. This structure provides stability and reactivity that are advantageous in various synthetic applications .
属性
分子式 |
C17H23NO4 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC 名称 |
4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-10-13(14(19)20)17(4,11-18)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,19,20) |
InChI 键 |
NVWYNCMLRCKPHH-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(CC1C(=O)O)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


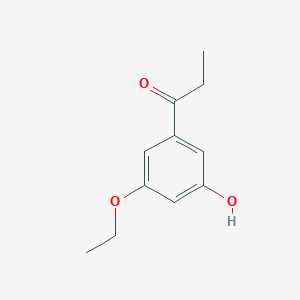
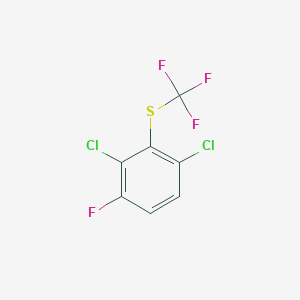
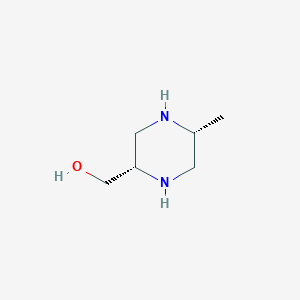
![3-Bromo-6-isopropyl-4-methyl-5-phenyl-pyrazolo[1,5-A]pyrimidin-7-one](/img/structure/B14035382.png)
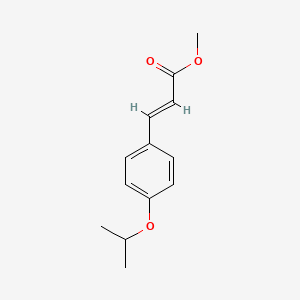
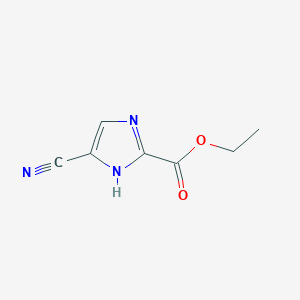
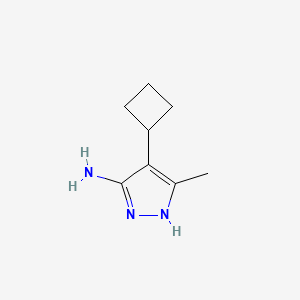
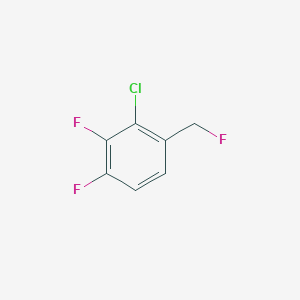
![Spiro[3.5]nonane-7-carbaldehyde](/img/structure/B14035435.png)
